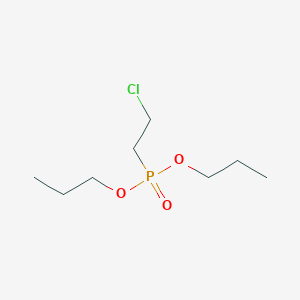

Dipropyl (2-chloroethyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88093-47-4 |

|---|---|

Molecular Formula |

C8H18ClO3P |

Molecular Weight |

228.65 g/mol |

IUPAC Name |

1-[2-chloroethyl(propoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C8H18ClO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-8H2,1-2H3 |

InChI Key |

PJQZYKHYNMLWGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(CCCl)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways of Dipropyl 2 Chloroethyl Phosphonate and Analogous Structures

Established Synthetic Routes to Dialkyl (2-Chloroethyl)phosphonates

The creation of the carbon-phosphorus bond in dialkyl (2-chloroethyl)phosphonates is primarily achieved through the venerable Michaelis-Arbuzov reaction, though alternative pathways and sustainable approaches have also been developed.

Michaelis-Arbuzov Reaction Pathways for Haloalkylphosphonate Synthesis

The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental method for forming a phosphorus-carbon bond. nih.govjk-sci.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govucla.edu In the context of synthesizing dipropyl (2-chloroethyl)phosphonate, this would involve the reaction of tripropyl phosphite with 1,2-dichloroethane (B1671644).

The reaction proceeds via a two-step SN2 mechanism. jk-sci.com The first step is the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide, resulting in the formation of a phosphonium (B103445) salt intermediate. jk-sci.comchemeurope.com In the second step, the displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt, leading to the final phosphonate (B1237965) product and an alkyl halide byproduct. jk-sci.com

The reactivity of the components in the Michaelis-Arbuzov reaction is influenced by several factors. The reactivity of alkyl halides follows the order R′–I > R′–Br > R′–Cl. jk-sci.com Primary alkyl halides are the most reactive, while secondary and tertiary halides are less effective. jk-sci.com For the phosphite ester, electron-donating groups on the alkyl chains increase the reaction rate, whereas electron-withdrawing groups slow it down. jk-sci.com

Table 1: Reactant Reactivity in the Michaelis-Arbuzov Reaction

| Reactant Type | Reactivity Trend | Notes |

| Alkyl Halide | R′–I > R′–Br > R′–Cl | Based on leaving group ability. |

| Alkyl Group | Primary > Secondary > Tertiary | Steric hindrance affects the SN2 reaction. |

| Phosphite Ester | Electron-donating groups > Electron-withdrawing groups | Influences the nucleophilicity of the phosphorus atom. |

A notable variation is the reaction of tris(2-chloroethyl) phosphite, which upon heating, undergoes an internal rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.net This specific product is a key intermediate in the synthesis of Ethephon (B41061), a widely used plant growth regulator. researchgate.net

Alternative Synthetic Approaches to this compound Precursors

While the Michaelis-Arbuzov reaction is prevalent, other methods exist for synthesizing the precursors to this compound. One significant alternative involves the use of 2-chloroethylphosphonic dichloride. This precursor can be reacted with an appropriate alcohol, in this case, propanol, to yield the desired this compound.

A patented method describes the preparation of 2-chloroethylphosphonic acid bis(2-chloroethyl)ester by reacting 2-chloroethylphosphonic dichloride with ethylene (B1197577) oxide. google.com This process boasts a high yield and purity of the final product. google.com Similarly, other dialkyl phosphonates can be synthesized from their corresponding phosphonic dichlorides through esterification with the appropriate alcohol. nih.govtandfonline.com For instance, ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester is prepared by reacting ethylphosphonic dichloride with 2,2,2-trifluoroethanol (B45653) in the presence of triethylamine. orgsyn.org

Another approach involves the direct esterification of phosphonic acids. nih.gov While this method can be complicated by the formation of both mono- and diesters, specific conditions can be optimized to favor the desired product. nih.govresearchgate.net For example, using triethyl orthoacetate as both a reagent and a solvent allows for the selective formation of either mono- or diethyl esters of phosphonic acids depending on the reaction temperature. researchgate.net

Sustainable Synthesis Principles in (2-Chloroethyl)phosphonate Production

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. sciencedaily.combioengineer.org This includes the development of methods that reduce or eliminate the use of hazardous substances and improve the efficiency of reactions. sciencedaily.combioengineer.org

The classic Michaelis-Arbuzov reaction, while effective, often requires high temperatures and can generate alkyl halide byproducts. wikipedia.org To address these issues, several "greener" modifications have been developed. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Ultrasound-assisted methods: Sonication provides an eco-friendly way to transfer energy to the reaction, promoting cavitation and enhancing reaction rates. rsc.org

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification. rsc.org

Catalyst-based approaches: The use of catalysts, such as Lewis acids or palladium complexes, can enable reactions to proceed under milder conditions. organic-chemistry.org An alcohol-based Michaelis-Arbuzov reaction catalyzed by tetrabutylammonium (B224687) iodide (n-Bu4NI) has been developed to avoid the use of alkyl halides. nih.govrsc.org

The efficient recovery and recycling of phosphorus, a critical raw material, is another key aspect of sustainable phosphonate chemistry. sciencedaily.com While green synthetic methods are advancing, further research is needed to improve the circular economy of phosphorus in these chemical processes. sciencedaily.com

Functionalization and Derivatization Strategies for (2-Chloroethyl)phosphonate Cores

The (2-chloroethyl)phosphonate core is a versatile building block that can be functionalized and derivatized to create a wide range of molecules with important biological and material properties.

Synthesis of Acyclic Nucleoside Phosphonate (ANP) Analogs from Chloroethylphosphonate Intermediates

Acyclic nucleoside phosphonates (ANPs) are a class of compounds with significant antiviral and cytostatic activities. nih.gov They are nucleotide analogs where the phosphate (B84403) ester group is replaced by a stable phosphonate moiety, and the cyclic sugar is replaced by a flexible acyclic chain. nih.gov The chloroethylphosphonate group serves as a key intermediate in the synthesis of some of these important therapeutic agents.

The synthesis of ANPs typically involves the coupling of a phosphonate-containing side chain with a heterocyclic base (a purine (B94841) or pyrimidine). The 2-chloroethylphosphonate moiety can be used to introduce the phosphonate group onto the acyclic side chain. For example, a common strategy involves the alkylation of a nucleobase with a suitable chloroalkylphosphonate derivative.

A general procedure for the synthesis of certain ANPs involves reacting a chloropurine derivative with a suitable alcohol, followed by treatment with bromotrimethylsilane (B50905) (TMSBr) to form the final phosphonic acid. nih.govnih.gov The flexibility of the acyclic chain allows the molecule to adopt a conformation that can effectively interact with target enzymes. nih.gov The synthesis of various ANP analogs, including those with branched side chains, has been explored to study structure-activity relationships and develop new antiviral drugs. nih.gov

Polycondensation Reactions Involving Dialkyl (2-chloroethyl)phosphonates for Macromolecular Architectures

Dialkyl (2-chloroethyl)phosphonates can serve as monomers in polycondensation reactions to create novel macromolecular architectures. These polymers, containing phosphonate groups in the main chain or as pendant groups, can exhibit interesting properties such as flame retardancy. google.com

The reactivity of the chloroethyl group allows for various polymerization strategies. For instance, the reaction of a dialkyl (2-chloroethyl)phosphonate with a suitable comonomer can lead to the formation of polyesters or polyamides with incorporated phosphonate moieties.

A patented process describes the preparation of 2-chloroethyl phosphonate mixtures that are effective flame retardants for organic polymers, particularly polyurethane foams. google.com These mixtures are produced by the step-wise treatment of phosphorus trichloride (B1173362) with ethylene oxide, followed by reaction with acrylic acid. google.com The resulting phosphonate mixtures can be incorporated into polyurethane formulations to enhance their fire-retardant properties. google.com

Grafting Reactions of (2-Chloroethyl)phosphonic Acid on Inorganic Substrates

The modification of inorganic surfaces, such as metal oxides, with organophosphorus compounds is a significant area of research for applications ranging from photocatalysis to the development of advanced materials. The anchoring of (2-chloroethyl)phosphonic acid onto these substrates is expected to occur through two primary mechanisms: the coordination of the phosphoryl oxygen to Lewis acid sites on the surface and condensation reactions between the hydroxyl groups of the phosphonic acid and the surface hydroxyl groups (e.g., Ti-OH on titania). researchgate.net This process leads to a strong bond between the organic molecule and the inorganic substrate. researchgate.net

A theoretical study utilizing the semiempirical PM6 quantum chemical approach has investigated the grafting of (2-chloroethyl)phosphonic acid onto a titanium oxide (rutile, TiO₂) surface. researchgate.net This computational analysis explored various potential complex formations to determine the most stable anchoring configurations. The stability of these complexes provides insight into the most likely ways the phosphonic acid moiety binds to the titania surface. researchgate.net The study modeled the interaction of a single (2-chloroethyl)phosphonic acid molecule with a titania cluster (Ti₁₀O₁₅H₂), examining monodentate, bidentate, and tridentate binding modes. The results indicated the relative stability of these different configurations. researchgate.net

The stability of the formed complexes was evaluated based on their calculated energy values. The data below summarizes the findings for different binding modes, providing an indication of their relative stability.

Table 1: Theoretical Stability of (2-Chloroethyl)phosphonic Acid Grafted on a Titania (Rutile) Surface

| Binding Mode | Description | Relative Stability Indication |

|---|---|---|

| Monodentate (M) | The phosphonic acid binds to the surface through one oxygen atom. | Considered a possible binding configuration. researchgate.net |

| Bidentate (B) | The phosphonic acid binds to the surface through two oxygen atoms. | Indicated as a more stable configuration compared to monodentate. researchgate.net |

| Tridentate (T) | The phosphonic acid binds to the surface through three oxygen atoms. | Shown to be a highly stable binding configuration. researchgate.net |

Source: Data derived from computational analysis of grafting reactions on titania surfaces. researchgate.net

These theoretical results suggest that the grafting process favors configurations where multiple bonds are formed between the phosphonic acid and the inorganic substrate, leading to a more stable surface modification. researchgate.net

Hydrolytic Transformations of this compound to Phosphonic Acid

The conversion of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. nih.govresearchgate.net The hydrolysis of this compound is challenging due to the high stability of the phosphorus-oxygen-carbon (P-O-C) bond. tandfonline.com Research into analogous structures, such as diisopropyl-(2-chloroethyl)phosphonate, has been conducted to develop more efficient pathways for this conversion, as the isopropyl ester groups are more labile than the 2-chloroethyl groups found in related compounds like bis(2-chloroethyl)-2-chloroethylphosphonate. tandfonline.com

Two primary pathways have been explored for the hydrolysis of dialkyl-2-chloroethyl-phosphonates to generate 2-chloroethylphosphonic acid. tandfonline.com

The first method involves direct acid hydrolysis. This is a common method for cleaving phosphonate esters. nih.gov In the case of diisopropyl-2-chloroethyl-phosphonate, this transformation can be achieved using a concentrated solution of a strong acid, such as hydrochloric acid. tandfonline.com However, this method can be harsh and may not always lead to complete hydrolysis, especially for more stable esters. nih.govtandfonline.com

A second, more efficient route involves a two-step process. The first step is the conversion of the dialkyl phosphonate into a di(trimethylsilyl)-2-chloroethylphosphonate intermediate. This is typically achieved by reacting the phosphonate ester with bromotrimethylsilane. tandfonline.com The resulting silyl (B83357) ester is highly susceptible to hydrolysis. The second step is the gentle hydrolysis of this intermediate with a proton donor like water or methanol (B129727). This process yields the desired 2-chloroethylphosphonic acid with high purity and in good yield. tandfonline.com This method avoids the harsh conditions of strong acid hydrolysis. tandfonline.com

The table below outlines the key aspects of these two hydrolytic pathways for analogous dialkyl phosphonates.

Table 2: Comparison of Hydrolysis Pathways for Dialkyl-2-chloroethyl-phosphonates

| Pathway | Reagents | Description | Key Findings |

|---|---|---|---|

| Direct Acid Hydrolysis | Concentrated Hydrochloric Acid (e.g., 12 N HCl) | The phosphonate ester is heated with a strong acid to cleave the ester bonds. | A straightforward but potentially harsh method that may not result in complete hydrolysis for all substrates. tandfonline.com |

| Silylation followed by Hydrolysis | 1. Bromotrimethylsilane 2. Water or Methanol | A two-step process where the phosphonate is first converted to a silyl ester, which is then easily hydrolyzed. | Results in high purity (>99%) and high yield (90%) of 2-chloroethylphosphonic acid. tandfonline.com |

Source: Data based on synthetic protocols developed for the preparation of 2-chloroethylphosphonic acid. tandfonline.com

In addition to chemical methods, enzymatic hydrolysis represents an advanced pathway for the transformation of organophosphate esters. acs.orgacs.org Enzymes such as phosphotriesterases and acid phosphatases (ACPs) can catalyze the hydrolysis of P-O bonds in various organophosphorus compounds. acs.orgresearchgate.net Studies have shown that under certain conditions, such as phosphorus deficiency in plants, the activity of these enzymes is enhanced, leading to accelerated hydrolysis of organophosphate esters. acs.orgnih.gov While specific studies on this compound are limited, the general mechanisms of enzymatic hydrolysis provide a potential alternative pathway for its transformation. tamu.edu

Mechanistic Investigations of Chemical Transformations and Reactivity

Elucidation of Michaelis-Arbuzov Rearrangement Mechanisms in Dialkyl Haloalkylphosphonate Synthesis

The synthesis of dialkyl haloalkylphosphonates, including dipropyl (2-chloroethyl)phosphonate, is prominently achieved through the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon bond. The classical mechanism involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. organic-chemistry.orgnih.gov

The process is initiated by a nucleophilic attack (SN2) from the phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide. wikipedia.org This step results in the formation of a quasi-phosphonium salt intermediate. nih.gov In the subsequent and typically rate-determining step, the halide anion, which was displaced in the initial attack, performs a second SN2 reaction on one of the alkoxy carbons of the phosphonium (B103445) intermediate. wikipedia.org This leads to the dealkylation of the intermediate, yielding the final pentavalent phosphonate (B1237965) and a new alkyl halide byproduct. wikipedia.orgnih.gov

A significant variation of this reaction occurs in the synthesis of haloalkylphosphonates. When haloalkyl phosphites, such as tris(2-chloroethyl) phosphite, are heated, they can undergo an internal or intramolecular Michaelis-Arbuzov rearrangement. nih.gov In this case, the chlorine atom on one of the 2-chloroethyl groups acts as the "halide" source. The reaction proceeds without the need for an external alkyl halide. The lone pair of electrons on the phosphorus atom attacks the carbon atom bearing the chlorine, leading to the formation of a cyclic phosphonium intermediate. The chloride ion then attacks one of the other chloroethyl groups, resulting in the formation of bis(2-chloroethyl) 2-chloroethylphosphonate. nih.gov This specific intramolecular rearrangement is a crucial method for producing 2-chloroethylphosphonic acid (Ethephon) following hydrolysis. nih.gov The reaction temperature is a critical parameter, with temperatures often ranging from 120°C to 160°C being necessary for the rearrangement of phosphite esters. wikipedia.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: The trivalent phosphorus atom of the phosphite attacks an electrophilic alkyl halide. wikipedia.org

Phosphonium Intermediate Formation: A tetra-coordinated phosphonium salt is formed as an intermediate. wikipedia.org

Dealkylation: The displaced halide anion attacks an alkoxy group on the phosphonium intermediate, leading to the formation of the pentavalent phosphonate and an alkyl halide. wikipedia.org

Reaction Kinetics and Thermodynamic Profiles of Phosphonate Ester Hydrolysis

The hydrolysis of phosphonate esters is a fundamental reaction that converts them into their corresponding phosphonic acids. nih.govnih.gov This transformation is typically catalyzed by either acid or base and proceeds in a stepwise manner due to the presence of two ester groups. nih.gov

The general scheme for acid-catalyzed hydrolysis is: Dialkyl Phosphonate + H₂O --(H⁺, k₁)--> Alkyl Phosphonic Acid Monoester + ROH Alkyl Phosphonic Acid Monoester + H₂O --(H⁺, k₂)--> Phosphonic Acid + ROH

| Substituent on Phenyl Ring | k₁ (10⁻⁴ s⁻¹) | k₂ (10⁻⁴ s⁻¹) | Reaction Time (h) |

|---|---|---|---|

| H | 1.03 | 0.35 | 9.5 |

| 4-F | 1.12 | 0.31 | 9.0 |

| 4-Cl | 1.49 | 0.42 | 6.5 |

| 4-NO₂ | 2.88 | 0.61 | 5.5 |

The rate of hydrolysis can also be influenced by steric factors, where increased steric hindrance around the phosphorus center can decrease the reaction rate. nih.gov The thermodynamic profile of the reaction is driven by the formation of the more stable phosphonic acid and alcohol products.

Intramolecular Rearrangements and Decomposition Pathways of (2-Chloroethyl)phosphonate Structures

(2-Chloroethyl)phosphonate structures can undergo significant intramolecular rearrangements and decomposition, particularly under thermal stress. The most notable intramolecular rearrangement is a variation of the Michaelis-Arbuzov reaction, as discussed previously. nih.gov Specifically, tris(2-chloroethyl) phosphite thermally rearranges to form bis(2-chloroethyl) 2-chloroethylphosphonate. nih.govgoogle.com This reaction is driven by the thermodynamic stability of the P=O bond in the resulting phosphonate compared to the trivalent phosphorus in the starting phosphite.

Decomposition pathways for phosphonates are generally initiated at elevated temperatures and can be influenced by the presence of reactive surfaces, such as metal oxides. escholarship.org Studies on the thermal decomposition of dimethyl methylphosphonate (B1257008) (DMMP), a structural analog, on iron oxide surfaces provide insight into the potential decomposition routes for (2-chloroethyl)phosphonates. escholarship.org

Key decomposition pathways observed include:

Dissociation and Surface Reaction: At moderate temperatures (e.g., 300 K), the phosphonate can dissociate, leading to the cleavage of a P-O-C bond to form surface-bound alkoxide species and a modified phosphonate. escholarship.org

Intramolecular Ether Formation: At higher temperatures, an intramolecular reaction can occur, leading to the formation of ethers (like dimethyl ether in the case of DMMP). escholarship.org

Combustion at High Temperatures: At significantly higher temperatures (e.g., > 600 K), further decomposition occurs. This can involve the cleavage of both P-O and P-C bonds, ultimately leading to the formation of smaller volatile organic molecules such as formaldehyde (B43269) and methanol (B129727), and eventually CO and CO₂ through reaction with lattice oxygen if on a metal oxide surface. escholarship.org

A crucial aspect of this high-temperature decomposition is that the phosphorus-containing portion tends to remain on the surface as non-volatile phosphate (B84403) or polyphosphate species (POx). escholarship.org This prevents the release of potentially toxic phosphorus-containing compounds into the gas phase. The accumulation of these phosphorus products on a surface can, however, passivate the surface and reduce its reactivity for further decomposition reactions. escholarship.org Other rearrangement reactions known for unsaturated phosphonate esters, such as Cope rearrangements and nih.govgoogle.com hydride shifts, are less likely for saturated structures like this compound unless further modifications introduce unsaturation. rsc.org

Interactions with Biological Systems: Mechanistic and Biochemical Studies

Enzymatic Biotransformation Pathways of Phosphonate (B1237965) Esters in Biological Systems

The breakdown of phosphonate esters in biological systems is primarily an enzymatic process. In plants, (2-chloroethyl)phosphonic acid (ethephon) is absorbed and undergoes what appears to be a largely non-metabolic decomposition to ethylene (B1197577). nih.gov However, it is also converted to several non-volatile acidic products. nih.gov One of the major metabolites identified is 2-hydroxyethylphosphonic acid. nih.gov In the bark of the Hevea rubber tree, ethephon (B41061) is also known to form a conjugate with an unidentified substance. nih.gov

In microorganisms, the enzymatic hydrolysis of phosphonate esters is a key pathway for their degradation. Bacteria, in particular, have evolved the capability to metabolize phosphonates as a source of phosphorus. capes.gov.br Various bacterial strains, including those from the genera Bacillus and Pseudomonas, have been shown to possess enzymes capable of hydrolyzing diethyl phosphonate. nih.gov Enzymes such as phosphonoacetaldehyde (B103672) hydrolase and phosphonopyruvate (B1221233) hydrolase are involved in the cleavage of the stable carbon-phosphorus (C-P) bond in different phosphonates. nih.gov The hydrolysis of phosphonate esters can also be catalyzed by phosphodiesterases. nih.gov The study of these enzymatic processes is crucial for understanding the environmental fate of these compounds.

The hydrolysis of dialkyl phosphonates is a two-step process, with the cleavage of the second ester bond being the rate-determining step. acs.org The rate of this hydrolysis is influenced by the nature of the substituents on the phosphonate. acs.org

Molecular Mechanisms of Enzyme Inhibition by (2-Chloroethyl)phosphonic Acid and its Analogs

(2-Chloroethyl)phosphonic acid and its derivatives are known to inhibit certain enzymes, a characteristic feature of many organophosphorus compounds. This inhibition is often irreversible and forms the basis of their biological effects.

A primary mechanism of toxicity for many organophosphorus compounds is the inhibition of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase (BChE). researchgate.net (2-Chloroethyl)phosphonic acid (ethephon) is also recognized as a butyrylcholinesterase inhibitor. nih.gov This inhibition occurs through the phosphylation (also referred to as phosphorylation or phosphonylation in the literature) of a serine residue within the active site of the enzyme. nih.govnih.gov

The process begins with the formation of a reversible complex between the enzyme and the organophosphorus compound. nih.gov This is followed by a covalent modification where the phosphorus atom of the inhibitor forms a bond with the hydroxyl group of the active site serine, leading to the release of a leaving group. nih.gov This phosphylated enzyme is catalytically inactive. The resulting enzyme-inhibitor complex is very stable, and the spontaneous hydrolysis to regenerate the active enzyme is extremely slow, leading to what is considered irreversible inhibition. nih.gov In some cases, the phosphylated enzyme can undergo a process called "aging," which involves the dealkylation of the organophosphate, further stabilizing the inhibited enzyme. nih.gov

The effectiveness of phosphonates as enzyme inhibitors is closely tied to their molecular structure. Structure-activity relationship (SAR) studies investigate how variations in the chemical structure of these compounds affect their inhibitory potency.

For instance, in a series of O-p-nitrophenyl O-ethyl alkyl- and phenylalkylphosphonates, the length of the alkyl chain significantly influenced their ability to inhibit human red cell acetylcholinesterase. nih.gov Anticholinesterase activity was found to decrease from the propyl to the butylphosphonate, with little change for longer chains until the decylphosphonate, where a further decrease was observed. nih.gov The presence of a phenyl group near the phosphorus atom also tended to decrease anticholinesterase activity. nih.gov

In studies of phosphonate inhibitors of serine β-lactamases, the nature of the leaving group and the presence of specific side chains were critical for inhibitory power. nih.govresearchgate.net For example, the incorporation of a specific amino side chain led to a dramatic increase in the rates of inhibition. nih.govresearchgate.net The stereochemistry of the groups attached to the phosphorus atom is also a crucial factor in the inhibitory activity of phosphonate esters. nih.gov

Table 1: Factors Influencing Enzyme Inhibition by Phosphonates

| Factor | Influence on Inhibitory Activity | Example |

|---|---|---|

| Alkyl Chain Length | Can significantly alter the potency of inhibition against cholinesterases. nih.gov | A decrease in anticholinesterase activity was observed when moving from a propyl to a butylphosphonate. nih.gov |

| Leaving Group | The nature of the group that departs during phosphylation affects the rate of inhibition. nih.govresearchgate.net | Phosphonyl fluorides and thiophenyl esters showed comparable inhibitory power to p-nitrophenyl phosphonates against serine β-lactamases. nih.govresearchgate.net |

| Side Chains | Specific side chains can dramatically enhance binding and inhibition. nih.govresearchgate.net | Addition of a specific amino side chain increased inhibition rates by approximately 10,000-fold. nih.govresearchgate.net |

| Stereochemistry | The spatial arrangement of atoms around the phosphorus center is critical for effective inhibition. nih.gov | (S)p, (S)c isomers of certain phosphonate esters were more potent inhibitors than their (R)p, (S)c counterparts. nih.gov |

Biochemical Basis of Plant Growth Regulation through Ethylene Release from (2-Chloroethyl)phosphonic Acid Derivatives

The most well-documented biological effect of (2-chloroethyl)phosphonic acid (ethephon) is its ability to regulate plant growth. This action is not due to the compound itself but rather to its controlled breakdown and release of ethylene, a key plant hormone. nih.govtennessee.eduacs.org

Upon application to a plant, ethephon is absorbed into the tissues. acs.org Within the plant's cells, at a pH above 3.5, the ethephon molecule becomes unstable and decomposes to produce ethylene, chloride, and phosphate (B84403). nih.gov This released ethylene then acts as a potent regulator of various physiological processes in the plant. nih.govnih.gov

Ethylene influences a wide array of developmental events, including fruit ripening, leaf and fruit abscission (shedding), flower induction, and senescence. nih.govyoutube.com For example, in pineapple cultivation, ethephon is used to induce uniform flowering and fruiting. acs.org In crops like cotton, it aids in defoliation, which facilitates harvesting. tennessee.edu The ethylene released from ethephon can also be used to accelerate the ripening of fruits like bananas and mangoes post-harvest. acs.org The mode of action involves ethylene binding to specific receptor proteins in the plant cells, which triggers a signal transduction cascade leading to changes in gene expression and the observed physiological responses. acs.org

Receptor Binding and Signaling Pathway Modulation Studies by Phosphonate Analogs

Phosphonate analogs, due to their structural similarity to phosphates and carboxylates, can interact with and modulate various cellular signaling pathways. nih.gov These interactions are often based on the phosphonate group acting as a stable mimic of a phosphate group, which is central to many biological signaling events. nih.gov

Phosphonate-containing compounds have been investigated as inhibitors of tyrosine-specific protein kinases (TPKs), which are crucial enzymes in cellular signal transduction. youtube.com These kinases transfer a phosphate group from ATP to tyrosine residues on proteins, a key step in signaling pathways that control cell growth and differentiation. Some phosphonate analogs have been designed to interfere with the binding of the substrate to these kinases, thereby inhibiting their function. youtube.com For example, certain naphthalene-based phosphonic acids have shown inhibitory activity against the epidermal growth factor receptor (EGFR), a type of TPK. youtube.com

Furthermore, phosphonate analogs of phosphatidic acid have been synthesized and shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov Interestingly, in some cases, these synthetic analogs were more effective at activating the pathway than the natural molecule. nih.gov

The interaction of phosphorylated molecules with G-protein coupled receptors (GPCRs) is another area where phosphonate analogs could play a role. The phosphorylation of GPCRs is a critical step in the termination of their signaling and their internalization into the cell. researchgate.netyoutube.com Arrestin proteins bind to these phosphorylated receptors, blocking further G-protein interaction. researchgate.netyoutube.com The stable nature of the phosphonate group makes its derivatives useful tools for studying these phosphorylation-dependent processes.

Table 2: Examples of Signaling Pathway Modulation by Phosphonate Analogs

| Phosphonate Analog Type | Target Pathway/Receptor | Observed Effect |

|---|---|---|

| Naphthalene-based phosphonic acids | Tyrosine-specific protein kinases (e.g., EGFR) youtube.com | Inhibition of enzyme activity. youtube.com |

| Analogs of phosphatidic acid | mTOR signaling pathway nih.gov | Activation of the pathway, in some cases exceeding the natural ligand. nih.gov |

| Bisphosphonates | Generation of ATP-analogs nih.gov | Inhibition of cell signaling pathways through the formation of cytotoxic ATP analogs. nih.gov |

| General Phosphonates | G-protein coupled receptor (GPCR) signaling | Potential to act as stable mimics of phosphorylated states to study receptor regulation. researchgate.netyoutube.com |

Environmental Dynamics and Degradation Pathways of 2 Chloroethyl Phosphonates

Biotic Transformation and Microbial Degradation Pathways of Organophosphonates

The biodegradation of organophosphonates, including (2-chloroethyl)phosphonates, is a critical process in their environmental fate, primarily carried out by microorganisms. oup.comoup.comnih.gov Despite the high stability of the carbon-phosphorus bond, a variety of prokaryotic microorganisms have evolved pathways to cleave this bond and utilize phosphonates as a source of phosphorus, and sometimes carbon. msu.runih.govnih.gov

The microbial degradation of organophosphorus compounds often begins with a hydrolysis step, catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.comoup.com This initial step cleaves the ester bonds, which in the case of Dipropyl (2-chloroethyl)phosphonate would release propanol.

The subsequent and more challenging step is the cleavage of the C-P bond. Several microbial pathways for phosphonate (B1237965) degradation have been identified. nih.gov One of the most studied is the C-P lyase pathway, which is an ATP-dependent process that can break the C-P bond in a wide range of phosphonates. nih.gov

Numerous bacterial species have been identified for their ability to degrade organophosphorus compounds. The table below lists some of the microorganisms known to be involved in the degradation of these compounds.

| Microorganism Genus/Species | Role in Degradation |

| Flavobacterium sp. | First microorganism isolated capable of degrading organophosphorus compounds. oup.comoup.com |

| Pseudomonas sp. | Capable of degrading a wide range of organophosphate pesticides. ebrary.net |

| Agrobacterium radiobacter | Produces phosphotriesterase. mdpi.com |

| Klebsiella aerogenes | Can utilize phosphonates and phosphites. msu.ru |

| Escherichia coli | The C-P lyase pathway has been extensively studied in this bacterium. nih.gov |

The ability of a single microbial species to degrade a variety of structurally similar organophosphorus compounds is a well-established principle. oup.com This suggests that microbial communities in soil and water have the potential to degrade (2-chloroethyl)phosphonates, even if they have not been previously exposed to this specific compound.

Environmental Fate Modeling and Pathway Prediction for Chloroethylphosphonate Contaminants

Environmental fate models are computational tools used to predict the transport, transformation, and distribution of chemical contaminants in the environment. wiley.com These models integrate a chemical's physical and chemical properties with environmental parameters to simulate its behavior in different compartments such as air, water, soil, and biota.

For a compound like this compound, a multimedia fate and transport model could be used to predict its environmental concentrations and persistence. nih.gov Such models require input data on properties like:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Henry's Law constant

Degradation rates (hydrolysis, photolysis, biodegradation)

While specific high-resolution models for (2-chloroethyl)phosphonates are not detailed in the provided search results, existing models like the high-resolution multi-species (HR-MS) model and global models like BETR-Global demonstrate the approach. nih.govnih.gov These models can simulate the fate of chemicals, including their degradation products, on both local and global scales. nih.govnih.gov

For chloroethylphosphonate contaminants, a key aspect of fate modeling would be to account for the differential degradation of the ester groups and the more recalcitrant C-P bond. The model would need to predict the formation and subsequent fate of the primary degradation product, (2-chloroethyl)phosphonic acid. The ultimate environmental fate would be determined by the rates of abiotic and biotic processes that lead to the complete mineralization of the compound to inorganic phosphate (B84403), carbon dioxide, and chloride.

Advanced Analytical and Spectroscopic Characterization Techniques for Dipropyl 2 Chloroethyl Phosphonate Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the analysis of Dipropyl (2-chloroethyl)phosphonate, enabling its separation from reactants, byproducts, and complex environmental or biological matrices. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonate (B1237965) Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable organophosphorus compounds like this compound. The technique offers high-resolution separation and definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the compound is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. oup.com The column, often coated with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., TG-5 SilMS), separates compounds based on their boiling points and interactions with the phase. mdpi.com For phosphonates, a temperature-programmed oven is used to ensure efficient elution and good peak shape. mdpi.com

Following separation, the analyte enters the mass spectrometer, which is commonly an electron ionization (EI) source. In EI, high-energy electrons bombard the molecule, causing it to fragment in a reproducible pattern. This fragmentation is key to structural identification. For this compound, characteristic fragments would be expected from the loss of the chloroethyl group, propyl groups, and rearrangements common to phosphonates. While specific mass spectra for this compound are not widely published, data from its analogue, Diethyl (2-chloroethyl)phosphonate (CAS 10419-79-1), shows significant peaks that can be used for inference. nih.govnist.gov

Table 1: Illustrative GC-MS Parameters for Phosphonate Analysis

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) mdpi.com |

| Injector Temp. | 250 °C oup.com |

| Carrier Gas | Helium, constant flow ~1.5 mL/min oup.com |

| Oven Program | Initial 60-70°C, ramp at 10-35°C/min to 270-280°C oup.commdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Scan or SIM mode), Flame Photometric Detector (FPD) oup.com |

The use of a Flame Photometric Detector (FPD) is also common for screening organophosphorus compounds, as it provides selective detection of phosphorus-containing molecules. oup.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For samples where this compound may be present in complex matrices such as urine, plasma, or environmental water, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique does not require the analyte to be volatile and is highly sensitive and selective, minimizing interferences from the sample matrix.

The separation is achieved using a liquid chromatograph, typically with a reversed-phase column (e.g., C18). nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate the analytes.

The eluent from the LC column is directed into an electrospray ionization (ESI) source, which generates charged molecular ions from the analyte. These ions are then analyzed by a tandem mass spectrometer, often a triple quadrupole (QqQ). In this setup, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second quadrupole selects specific product ions for detection. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and allows for quantification at very low levels. nih.gov For some phosphonates, derivatization may be employed to enhance sensitivity by several orders of magnitude. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Phosphonate Metabolite Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. Key nuclei for this compound are ¹H, ¹³C, and ³¹P.

¹H NMR: The proton NMR spectrum would confirm the presence of the propyl and chloroethyl groups. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The 2-chloroethyl group would show two triplets, corresponding to the methylene group attached to the phosphorus atom (P-CH₂) and the methylene group attached to the chlorine atom (Cl-CH₂). The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the three different carbons of the propyl group and the two carbons of the chloroethyl group. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, P, Cl).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. organicchemistrydata.org this compound would show a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this peak is characteristic of the phosphonate functional group and its specific substitution pattern. researchgate.net Proton-coupled ³¹P spectra can reveal complex splitting patterns due to coupling with adjacent protons (J-coupling), providing further structural confirmation. rsc.org

Table 3: Predicted NMR Data for this compound (based on analogous structures)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | ||

| O-CH₂-CH₂-CH₃ | ~4.0 | Triplet of doublets |

| O-CH₂-CH₂-CH₃ | ~1.7 | Sextet |

| O-CH₂-CH₂-CH₃ | ~0.9 | Triplet |

| P-CH₂-CH₂-Cl | ~2.4 | Multiplet |

| P-CH₂-CH₂-Cl | ~3.7 | Multiplet |

| ¹³C NMR | ||

| O-CH₂ | ~68 | Doublet (JPC) |

| CH₂ | ~24 | Doublet (JPC) |

| CH₃ | ~10 | Singlet |

| P-CH₂ | ~30 | Doublet (JPC) |

| CH₂-Cl | ~42 | Doublet (JPC) |

| ³¹P NMR | ~25 to ~35 | Singlet (proton-decoupled) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to specific bond vibrations. The most prominent feature for a phosphonate is the intense absorption from the P=O (phosphoryl) stretch, typically found in the 1200-1260 cm⁻¹ region. Other key absorptions include the P-O-C stretches (around 1000-1050 cm⁻¹) and the C-Cl stretch (around 650-750 cm⁻¹). The C-H stretching vibrations of the alkyl chains appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the P=O stretch is also Raman active, it is often weaker than in the IR spectrum. However, the P-O-C symmetric stretches and other vibrations of the molecular backbone can be more prominent. Raman spectroscopy is particularly useful for studying samples in aqueous solution due to the weak Raman scattering of water.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Phosphoryl | P=O Stretch | 1200 - 1260 (Strong in IR) |

| Alkoxy | P-O-C Stretch | 1000 - 1050 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Chloroalkyl | C-Cl Stretch | 650 - 750 |

Advanced Sample Preparation Methodologies for Complex Research Samples

The successful analysis of this compound from complex samples like soil, water, or biological tissues necessitates an effective sample preparation step to isolate the analyte and remove interfering substances. pjoes.comepa.gov

Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. mdpi.com The methodology involves passing a liquid sample through a solid sorbent packed in a cartridge. The choice of sorbent is critical. For moderately polar compounds like organophosphorus esters, reversed-phase sorbents (e.g., C18) or polymeric sorbents (e.g., Isolute ENV+) are often effective. oup.comnih.gov The process generally involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or an aqueous buffer to prepare it for sample interaction. oup.com

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interfering compounds are washed from the cartridge with a weak solvent that does not elute the analyte.

Elution: The purified analyte is recovered from the sorbent using a small volume of a strong organic solvent, such as ethyl acetate (B1210297) or acetonitrile. oup.com

For highly complex matrices like food or tissue, a dispersive solid-phase extraction (dSPE) cleanup, often known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, may be employed. nih.gov This involves an initial extraction with a solvent, followed by the addition of salts to induce phase separation and a mixture of sorbents (e.g., graphitized carbon black, primary secondary amine) to remove specific interferences like fats, pigments, and sugars. nih.gov

Table 5: Common Sorbents for Phosphonate Sample Preparation

| Sorbent Type | Target Interferences Removed | Typical Application |

| C18 (Silica-based) | Non-polar compounds | Aqueous samples |

| Polymeric (e.g., ENV+) | Wide range of organic compounds | Environmental water, tissue extracts oup.com |

| Graphitized Carbon Black (GCB) | Pigments, sterols | Plant and food extracts nih.gov |

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars | Agricultural products |

| Mixed-Mode Anion Exchange | Anionic compounds, polar interferences | Urine, wastewater nih.gov |

Theoretical and Computational Chemistry Approaches to 2 Chloroethyl Phosphonate Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of molecules like (2-chloroethyl)phosphonates. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and semi-empirical methods are employed to predict molecular geometries and properties. dtic.mil For instance, calculations on related phosphonates like dimethyl methylphosphonate (B1257008) (DMMP) have been used to determine optimized geometries, where the methyl group assumes a trans position relative to the phosphoryl group, and the methoxy (B1213986) groups are in a gauche conformation. dtic.mil

These computational studies provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, they are used to calculate and assign spectral features from techniques like gas-phase photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. nih.gov By mapping the molecular orbitals, researchers can understand the electronic structure, including the energies of occupied valence and core levels, which dictates the molecule's reactivity. nih.gov

A theoretical study using the semi-empirical PM6 quantum chemical approach investigated the grafting of 2-chloroethyl phosphonic acid onto a titanium oxide (rutile) surface. researchgate.net The calculations were used to build and optimize the structure of the acid and its potential complexes with the titania surface, providing foundational data on how the molecule arranges itself upon interaction. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to explore the energetics of chemical reactions, including the identification of intermediates and transition states. For phosphonates, DFT studies have been crucial in elucidating reaction mechanisms. For example, in the study of nucleophilic displacements on chloro-substituted methylphosphonates, DFT calculations at the B3LYP/6-31+G* level revealed that the reaction pathway is highly dependent on the degree of chlorination. acs.org The sequential addition of chlorine atoms to the methyl group was found to stabilize the transition states and intermediates that facilitate the cleavage of the phosphorus-carbon (P-C) bond over the phosphorus-oxygen (P-O) bond. acs.org While nonsubstituted phosphonates favor P-O cleavage, the trichlorinated analogue exclusively undergoes P-C bond scission. acs.org

Theoretical calculations can also differentiate between competing reaction mechanisms. A study on phosphonate (B1237965) reactions compared the energy barriers of a monomolecular versus a bimolecular transition state. nii.ac.jp The calculations revealed that the energy barrier for the monomolecular transition state (TS1) was approximately 52.12 kJ/mol, which was about 5.5 kJ/mol lower than that of the bimolecular transition state (TS2) at 57.66 kJ/mol, indicating that the monomolecular pathway is more favorable. nii.ac.jp Such studies are critical for predicting the most likely course of a chemical transformation.

| Transition State | Mechanism Type | Calculated Energy Barrier (kJ/mol) | Relative Favorability |

|---|---|---|---|

| TS1 | Monomolecular | 52.12 | More Favorable |

| TS2 | Bimolecular | 57.66 | Less Favorable |

Molecular Dynamics Simulations of Phosphonate Interactions with Biological Targets or Material Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nsf.gov This approach is invaluable for understanding how phosphonates interact with complex environments like biological macromolecules or material surfaces. MD simulations can model the self-organization of phosphonic acids on surfaces like aluminum oxide to form self-assembled monolayers (SAMs). rsc.org These simulations reveal ordering processes and different packing motifs, elucidating how such layers form and stabilize. rsc.org

In the context of material interfaces, quantum mechanics/molecular mechanics (QM/MM) MD simulations have been performed to analyze the interaction of organic phosphonates with minerals like goethite in the presence of water. nih.gov These simulations show that phosphonates can form stable monodentate and bidentate complexes with the mineral surface, highlighting the importance of covalent bonds and hydrogen bonding with surrounding water molecules. nih.gov

A specific computational study on the grafting of 2-chloroethyl phosphonic acid onto a titanium oxide surface used semi-empirical methods to model different anchoring configurations. researchgate.net The stability of monodentate (M), bidentate (B), and tridentate (T) complexes was evaluated by calculating their heat of formation. The results indicated that the stability of the complex formation was dependent on the mode of attachment to the titania surface. researchgate.net

| Complex Type | Description | Calculated Heat of Formation (kcal/mol) |

|---|---|---|

| M | Monodentate Complex | -1755.31 |

| B | Bidentate Complex | -2119.86 |

| T | Tridentate Complex | -2481.56 |

Computational Prediction of Reactivity and Degradation Pathways

Computational methods are instrumental in predicting the reactivity and potential degradation pathways of (2-chloroethyl)phosphonates. The carbon-phosphorus (C–P) bond is known to be highly resistant to chemical and enzymatic degradation due to its high activation energy for cleavage. mdpi.com Computational studies can explore the factors that influence the stability of this bond.

DFT studies have shown that substituents can significantly alter the reactivity and degradation mechanism. As noted previously, the presence of electron-withdrawing chlorine atoms on the carbon adjacent to phosphorus makes the P-C bond more susceptible to nucleophilic attack and subsequent cleavage. acs.org This is because the chlorine atoms stabilize the transition state leading to P-C bond scission. acs.org Therefore, computational models predict that the degradation of chloro-substituted phosphonates may proceed via a pathway that is less common for their non-halogenated counterparts.

Furthermore, computational chemistry can model degradation processes that are known from experimental biochemistry. For example, some biological degradation pathways involve the hydrolytic cleavage of the C-P bond, which is facilitated by a nearby functional group, such as a carbonyl, that can stabilize the negative charge that develops on the alpha-carbon during the reaction. nih.gov DFT and other quantum chemical methods can be used to calculate the energetics of these proposed pathways, verifying their feasibility and providing a detailed, step-by-step mechanism for the degradation process.

Future Research Directions and Emerging Paradigms in Dipropyl 2 Chloroethyl Phosphonate Studies

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The chemical synthesis of phosphonates is undergoing a significant transformation, with a strong emphasis on developing "green" and more efficient methods. rsc.orguef.fi This shift is driven by the need to minimize the use of hazardous substances and to reduce the environmental impact of chemical production. uef.fibioengineer.org While traditional methods like the Michaelis-Arbuzov reaction have been workhorses in organophosphorus chemistry, contemporary research focuses on alternative energy sources and environmentally benign solvent systems. organic-chemistry.orgfrontiersin.org

Key areas of development in sustainable phosphonate (B1237965) synthesis include:

Microwave-Promoted Synthesis: Microwaves offer a way to transfer energy directly into a reaction mixture, often leading to dramatically reduced reaction times and improved yields. rsc.org

Ultrasound-Assisted Methods: Sonication promotes chemical reactions through acoustic cavitation, providing the energy needed for the transformation and representing an eco-friendly approach. rsc.orgresearchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification, aligning with the core principles of green chemistry. rsc.org

Novel Catalytic Systems: Researchers have developed efficient protocols using systems like KI/K2CO3 in polyethylene (B3416737) glycol (PEG-400), which serves as a benign solvent and avoids the need for volatile organic compounds or reactive metals. frontiersin.org

A notable advancement specific to the parent compound is the novel synthesis of [33P]-labeled (2-chloroethyl)phosphonic acid, a crucial tool for metabolic and environmental fate studies. nih.gov These modern synthetic strategies represent a significant step towards more sustainable and selective production of phosphonates.

Table 1: Comparison of Synthetic Methodologies for Phosphonates

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Promoted | Direct energy transfer via microwaves | Rapid reaction times, increased yields | rsc.org |

| Ultrasound-Assisted | Acoustic cavitation | Eco-friendly energy input | rsc.orgresearchgate.net |

| Solvent-Free | Reactions in the absence of a solvent | Reduced waste, simplified workup | rsc.org |

| PEG/KI System | Catalysis in a benign solvent medium | Avoids toxic solvents and reactive metals | frontiersin.org |

Exploration of Unconventional Applications in Advanced Materials Science

While many phosphonates are known for their use in agriculture and medicine, research is uncovering their potential in a wide array of advanced materials. wikipedia.orgwikipedia.org Their unique chemical properties, particularly their ability to chelate metals and their inherent stability, make them valuable components in various technological applications. wikipedia.orgucc.edu.gh

Emerging applications for phosphonates in materials science include:

Polymer Additives: Organophosphate esters are widely used as flame retardants and plasticizers, integrated into polymers to enhance safety and performance. wikipedia.org

Water Treatment and Scale Inhibition: Phosphonates are highly effective chelating agents that bind tightly to metal ions. wikipedia.org This property is exploited in industrial water systems and desalination processes to prevent the formation of mineral scale. ucc.edu.ghresearchgate.net

Concrete Admixtures: Their ability to interact with metal ions also allows them to be used as retarders in concrete, controlling the setting time and improving the final properties of the material. wikipedia.org

Mesoporous Materials: Aminophosphonates serve as building blocks for the synthesis of multifunctional mesoporous metal phosphonate materials, which have applications as specialized adsorbents. ucc.edu.gh

Proteomics: Diarylphosphonates have been reported for use as reactive "warheads" in proteomics, a technique for the large-scale study of proteins, demonstrating their utility in advanced biochemical analysis. wikipedia.org

Table 2: Unconventional Applications of Phosphonates

| Application Area | Function | Underlying Property | Reference |

|---|---|---|---|

| Polymer Science | Flame retardant, plasticizer | Chemical stability, compatibility with polymers | wikipedia.org |

| Industrial Water Treatment | Scale inhibitor | Metal chelation | ucc.edu.ghresearchgate.net |

| Construction | Concrete retarder | Interaction with metal ions (e.g., calcium) | wikipedia.org |

| Advanced Materials | Synthesis of mesoporous adsorbents | Formation of stable metal-phosphonate networks | ucc.edu.gh |

| Biotechnology | Reactive probes in proteomics | Reactivity towards specific amino acid residues | wikipedia.org |

Deeper Elucidation of Biochemical Signaling and Metabolic Pathways Involving Phosphonates

A major frontier in phosphonate research is understanding their complex interactions within biological systems. Natural products containing the stable carbon-phosphorus (C-P) bond are produced by a variety of organisms, and dedicated metabolic pathways for their synthesis and degradation have evolved. nih.govfrontiersin.org

The biosynthesis of nearly all known natural phosphonates begins with the enzyme-catalyzed conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy). nih.govfrontiersin.org This initial C-P bond-forming step is a cornerstone of phosphonate metabolism. nih.gov From phosphonopyruvate, various enzymatic steps lead to a diversity of phosphonate compounds, including the abundant 2-aminoethylphosphonate (AEP). nih.govkegg.jp

Conversely, organisms that utilize phosphonates as a phosphorus source possess catabolic pathways to break the resilient C-P bond. nih.gov The most studied of these is the C-P lyase pathway, a multi-enzyme complex that can cleave the C-P bond in unactivated phosphonates. nih.govresearchgate.net

A key paradigm in understanding the biological effects of synthetic phosphonates is their role as bioisosteres, or stable mimics, of biologically crucial molecules like phosphate (B84403) esters and carboxylates. nih.govresearchgate.netnih.gov Because the C-P bond is resistant to the enzymatic hydrolysis that readily cleaves phosphate esters (P-O bonds), phosphonates can act as potent, often competitive, inhibitors of enzymes that process phosphate-containing substrates. nih.govnih.govnih.gov This inhibitory action is central to the biological activity of many phosphonate-based drugs and herbicides. nih.govnih.gov

Table 3: Key Enzymes in Phosphonate Metabolism

| Enzyme | Pathway | Function | Reference |

|---|---|---|---|

| PEP phosphomutase (PepM) | Biosynthesis | Catalyzes the initial C-P bond formation from PEP to Phosphonopyruvate. | nih.govfrontiersin.org |

| Phosphonopyruvate decarboxylase | Biosynthesis | Decarboxylates Phosphonopyruvate, a key step in the formation of many phosphonates. | nih.gov |

| C-P Lyase | Catabolism | A multi-protein complex that cleaves the C-P bond to release phosphate. | nih.govresearchgate.net |

| Phosphonoacetaldehyde (B103672) hydrolase | Catabolism | Breaks the C-P bond in phosphonoacetaldehyde. | researchgate.net |

Integration of Multi-Omics Data with Chemical Reactivity Profiles

A truly emergent paradigm in chemical research and toxicology is the integration of multi-omics data to achieve a systemic understanding of a chemical's biological impact. ufz.de Rather than relying on a single type of measurement, this approach combines data from genomics, transcriptomics, proteomics, and metabolomics to capture the full cascade of molecular events triggered by a chemical exposure. ufz.denih.gov This holistic view is crucial for understanding complex toxicity pathways and for predicting adverse outcomes. ufz.de

For compounds like Dipropyl (2-chloroethyl)phosphonate, this integrated approach holds immense promise. By combining the compound's known chemical reactivity profile—how and where it is likely to react in a biological system—with multi-omics data from exposed cells or organisms, researchers can build powerful predictive models. nih.gov

For instance, deep learning frameworks are now being developed to hierarchically integrate multi-omics data to predict a chemical's effect on the proteome (chemical proteomics) and its ultimate phenotypic consequences, such as drug efficacy or adverse reactions. nih.gov Applying such models to phosphonates could:

Predict which cellular pathways are most likely to be perturbed.

Identify novel protein targets beyond the classically assumed enzymes.

Generate testable hypotheses about their mechanisms of action.

Facilitate more accurate risk assessment by providing a deeper, mechanism-based understanding of their potential toxicity.

This integration of large-scale biological data with fundamental chemical properties represents a shift from observational to predictive toxicology and pharmacology, enabling a more sophisticated and nuanced evaluation of chemical compounds. ufz.denih.gov

Q & A

Q. What are the key physicochemical properties of Dipropyl (2-chloroethyl)phosphonate that influence its stability and reactivity in experimental conditions?

The compound’s boiling point (203°C), vapor pressure (0.405 mmHg at 25°C), and logP (2.23) are critical for experimental design. High vapor pressure necessitates fume hood use, while lipophilicity (logP) affects solubility in organic solvents. Its corrosive nature (Risk Code R34) mandates corrosion-resistant equipment and proper storage .

Q. How should researchers design experiments to mitigate risks when synthesizing or handling this compound?

Conduct a pre-experiment hazard analysis following guidelines in Prudent Practices in the Laboratory. Use personal protective equipment (PPE) such as nitrile gloves and goggles. Avoid dust generation via controlled pipetting and ensure ventilation. Spills should be collected using non-sparking tools and stored in sealed containers for disposal .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity. For metabolite analysis (e.g., dipropyl phosphate), multiple imputation by chained equations (MICE) can address co-elution issues, while Bayesian kernel machine regression (BKMR) models exposure mixtures when quantification is ambiguous .

Advanced Research Questions

Q. How do computational models assist in predicting the adsorption of this compound onto metal-organic frameworks (MOFs) for environmental remediation?

Density Functional Theory (DFT) simulations model interactions between the phosphonate group and MOF active sites. Parameters like pore size (e.g., ZIF-8) and surface charge are optimized computationally before experimental validation via adsorption isotherms. Machine learning algorithms can predict adsorption capacities using training datasets from simulants like DMMP .

Q. What methodological approaches resolve contradictions in hydrolysis pathway studies of this compound?

Discrepancies arise from variable pH, temperature, or catalytic surfaces (e.g., nanophase Mn oxides). Isotopic labeling (e.g., ^18O-tracking) combined with LC-MS/MS identifies intermediates, distinguishing abiotic hydrolysis (pH-dependent) from enzyme-mediated degradation. Comparative studies with simulants like CEES validate mechanisms .

Q. How can researchers address challenges in differentiating this compound degradation products from co-existing phosphonates in complex matrices?

Advanced speciation methods, such as ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), separate phosphonate species. For co-eluting metabolites (e.g., DBUP/DIBP), orthogonal column chemistries (C18 vs. HILIC) improve resolution. Validation via spike-and-recovery experiments ensures accuracy .

Q. What strategies optimize the synthesis yield of this compound derivatives for structure-activity studies?

Low yields (e.g., 8–10% in phospha-Michael additions) suggest side reactions. Kinetic studies under inert atmospheres (N₂/Ar) and catalyst screening (e.g., Lewis acids) improve selectivity. Purification via column chromatography with gradient elution removes sulfonamide byproducts .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.